Haloperidol-1-hydroxy-2/'-D-glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

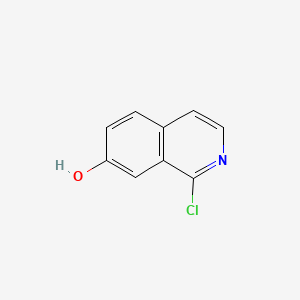

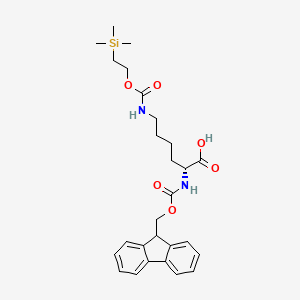

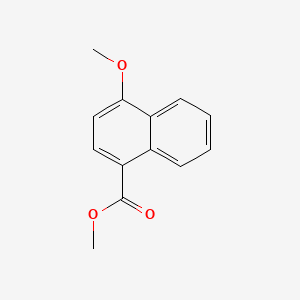

Haloperidol-1-hydroxy-2’-b-D-glucuronide is a paramount metabolite originating from the prominent antipsychotic compound Haloperidol . It is available from creative biolabs . The formula for Haloperidol-1-hydroxy-2’-b-D-glucuronide is C 27 H 33 ClFNO 9 and it has a molecular weight of 570 .

Synthesis Analysis

For many drugs and xenobiotics, glucuronidation is the major metabolic pathway of detoxification . In radiolabeling studies, approximately 30% of the radioactivity is excreted in the urine following a single oral administration of 14C-labelled haloperidol, while 18% is excreted in the urine as haloperidol glucuronide .Molecular Structure Analysis

The molecular structure of Haloperidol-1-hydroxy-2’-b-D-glucuronide conforms to the structure (1 H NMR) as per the data available .Chemical Reactions Analysis

Glucuronidation is a major metabolic pathway for Haloperidol. This process involves the coupling of a highly hydrophilic glucuronic acid to aliphatic / aromatic alcohols, thiols or carboxylic acids or even amines .Mecanismo De Acción

Haloperidol, from which Haloperidol-1-hydroxy-2’-b-D-glucuronide originates, exerts its antipsychotic effect through its strong antagonism of the dopamine receptor (mainly D2), particularly within the mesolimbic and mesocortical systems of the brain .

It is recommended to be stored at -20°C for long term storage .

Direcciones Futuras

Propiedades

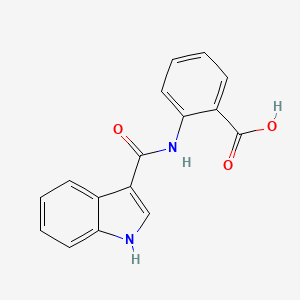

| { "Design of the Synthesis Pathway": "The synthesis pathway for Haloperidol-1-hydroxy-2/'-D-glucuronide involves the glucuronidation of Haloperidol, which is a well-known antipsychotic drug. The hydroxyl group at position 1 of Haloperidol is selectively oxidized to form a carboxylic acid group. The carboxylic acid group is then activated using a coupling reagent, such as EDC, to form an intermediate that can react with D-glucuronic acid. The resulting Haloperidol-1-hydroxy-2/'-D-glucuronide can be purified using standard methods such as column chromatography or preparative HPLC." "Starting Materials": ["Haloperidol", "D-glucuronic acid", EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP (4-dimethylaminopyridine), DMF (N,N-dimethylformamide), THF (tetrahydrofuran), DIPEA (diisopropylethylamine), NaHCO3 (sodium bicarbonate), NaCl (sodium chloride), EtOAc (ethyl acetate), H2O (water)"] "Reaction": [ "Step 1: Oxidation of Haloperidol at position 1 using a suitable oxidizing agent such as NaIO4 or PCC to form the corresponding carboxylic acid.", "Step 2: Activation of the carboxylic acid group using a coupling reagent such as EDC and DMAP in DMF or THF to form an intermediate.", "Step 3: Addition of D-glucuronic acid to the intermediate in the presence of DIPEA and NaHCO3 to form Haloperidol-1-hydroxy-2/'-D-glucuronide.", "Step 4: Purification of the product using standard methods such as column chromatography or preparative HPLC." ] } | |

Número CAS |

100442-86-2 |

Nombre del producto |

Haloperidol-1-hydroxy-2/'-D-glucuronide |

Fórmula molecular |

C27H33ClFNO9 |

Peso molecular |

570.007 |

Nombre IUPAC |

(2S,3S,4S,5R,6S)-6-[2-[4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-hydroxybutyl]-5-fluorophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C27H33ClFNO9/c28-16-5-3-15(4-6-16)27(37)9-12-30(13-10-27)11-1-2-19(31)18-8-7-17(29)14-20(18)38-26-23(34)21(32)22(33)24(39-26)25(35)36/h3-8,14,19,21-24,26,31-34,37H,1-2,9-13H2,(H,35,36)/t19?,21-,22-,23+,24-,26+/m0/s1 |

Clave InChI |

BMEZYYSQKUDMEQ-UYBBYXDNSA-N |

SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=C(C=C(C=C3)F)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.